2MeSADP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

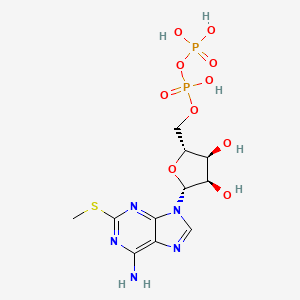

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O10P2S/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMZTKAZJUWXCB-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O10P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956439 | |

| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34983-48-7 | |

| Record name | Methylthio-ADP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034983487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2MeSADP on P2Y Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 2-methylthioadenosine diphosphate (2MeSADP) on P2Y purinergic receptors. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, cell biology, and drug discovery. This document details the receptor selectivity, binding affinity, and downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

Core Mechanism of Action

2-Methylthioadenosine diphosphate (this compound) is a potent and selective agonist for a subset of the P2Y family of G protein-coupled receptors (GPCRs), which are activated by extracellular nucleotides. Specifically, this compound shows high affinity and activity at the P2Y1, P2Y12, and P2Y13 receptor subtypes, all of which are endogenously activated by adenosine diphosphate (ADP). Its stability compared to ADP makes it a valuable tool for in vitro and in vivo studies of these receptors.

The mechanism of action of this compound is dictated by the specific P2Y receptor subtype it activates and the G protein to which that receptor couples.

-

P2Y1 Receptor: This receptor is predominantly coupled to Gq/11 proteins. Activation of the P2Y1 receptor by this compound stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for processes such as platelet shape change and aspects of neurotransmission.

-

P2Y12 and P2Y13 Receptors: Both of these receptors are coupled to Gi/o proteins. Upon activation by this compound, the α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The βγ-subunits can also activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway. The reduction in cAMP is a key signaling event in platelet aggregation and also plays a role in the regulation of ATP release from red blood cells.[1]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the reported potency (EC50/pEC50), binding affinity (Ki), and dissociation constant (Kd) of this compound for human P2Y receptor subtypes. These values are essential for designing and interpreting experiments aimed at characterizing P2Y receptor pharmacology.

Table 1: Potency of this compound at P2Y Receptors

| Receptor Subtype | Parameter | Value | Species | Reference |

| P2Y1 | pEC50 | 8.29 | Human | [2][3] |

| P2Y12 | EC50 | 5 nM | Human | [2][3] |

| P2Y13 | EC50 | 19 nM | Human | [2][3] |

| P2Y13 | EC50 | 1.93 nM (Ca2+/IP3) | Human | [4] |

| P2Y13 | IC50 | 38.9 nM (cAMP) | Human | [4] |

| P2Y6 | pEC50 | 5.75 | Rat | [2] |

| P2Y13 | EC50 | 6.2 nM | Mouse | [2] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Table 2: Binding Affinity of this compound at P2Y Receptors

| Receptor Subtype | Parameter | Value | Cell Line | Reference |

| P2Y12 | Ki | 32.1 nM | HEK | [5] |

| P2Y12 | Kd | 4.9 ± 1.3 nM | COS7 | [6] |

| - | Ki | 118 ± 11 nM | DAMI | [1] |

| - | Ki | 38 ± 11 nM | Meg-01 | [1] |

| - | Kd | 45.3 ± 13.4 nM | DAMI | [1] |

| - | Kd | 48.2 ± 17.7 nM | Meg-01 | [1] |

Mandatory Visualization

The following diagrams illustrate the primary signaling pathways activated by this compound and a general workflow for its experimental characterization.

Caption: this compound signaling through the Gq-coupled P2Y1 receptor.

Caption: this compound signaling through Gi-coupled P2Y12 and P2Y13 receptors.

Caption: General experimental workflow for characterizing this compound activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's effects. Below are outlines for key experiments.

Radioligand Binding Assay for P2Y12 Receptor

This assay quantifies the binding of a radiolabeled ligand to the P2Y12 receptor, allowing for the determination of receptor density (Bmax) and affinity (Kd). A competitive binding format is used to determine the binding affinity (Ki) of unlabeled ligands like this compound.

Materials:

-

Cell membranes from cells expressing the P2Y12 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-2MeSADP or another suitable P2Y12 radioligand.

-

Unlabeled this compound for competition.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from P2Y12-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Cell membranes (e.g., 10-20 µg of protein).

-

Varying concentrations of unlabeled this compound.

-

A fixed concentration of [³H]-2MeSADP (typically near its Kd).

-

For determining non-specific binding, use a high concentration of a known P2Y12 antagonist.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to calculate the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay for P2Y1 Receptor

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled P2Y1 receptor by this compound.

Materials:

-

Cells expressing the P2Y1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

This compound.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed P2Y1-expressing cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading solution. Incubate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells with HBSS to remove extracellular dye.

-

Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

-

Compound Addition: Inject varying concentrations of this compound into the wells.

-

Measurement: Immediately and continuously measure the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Adenylyl Cyclase Inhibition Assay for P2Y12/P2Y13 Receptors

This assay measures the ability of this compound to inhibit adenylyl cyclase activity via the Gi-coupled P2Y12 or P2Y13 receptors, leading to a decrease in cAMP levels.

Materials:

-

Cells expressing the P2Y12 or P2Y13 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

Lysis buffer.

Procedure:

-

Cell Treatment: Plate P2Y12 or P2Y13-expressing cells in a multi-well plate.

-

Stimulation: Treat the cells with a fixed concentration of forskolin to stimulate cAMP production. Simultaneously, add varying concentrations of this compound.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The decrease in cAMP levels in the presence of this compound indicates adenylyl cyclase inhibition. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2MeSADP as a Potent P2Y Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-methylthioadenosine 5'-diphosphate (2MeSADP), a potent and widely used agonist for P2Y receptors. It delves into its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its characterization.

Introduction

This compound is a synthetic analog of adenosine diphosphate (ADP) and a powerful tool in the study of purinergic signaling.[1][2] It exhibits high potency at several P2Y receptor subtypes, particularly P2Y1, P2Y12, and P2Y13, making it an invaluable ligand for investigating the physiological and pathophysiological roles of these receptors.[3][4][5][6] P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides, playing crucial roles in a multitude of cellular processes including platelet aggregation, neurotransmission, and inflammation.[7][8]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C11H17N5O10P2S |

| Molecular Weight | 473.29 g/mol |

| CAS Number | 34983-48-7 |

| Synonyms | 2-Methylthio-ADP, 2-methylthioadenosine-5'-diphosphate |

Data sourced from various chemical suppliers.[9][10]

Data Presentation: Agonist Potency at P2Y Receptors

This compound is a potent agonist at several P2Y receptors, with its highest affinity for the P2Y1, P2Y12, and P2Y13 subtypes. The following table summarizes its potency, expressed as EC50 or pEC50 values, at various human and rodent P2Y receptors. A lower EC50 and a higher pEC50 value indicate greater potency.

| Receptor Subtype | Species | Potency (EC50 / pEC50) | Reference |

| P2Y1 | Human | pEC50: 8.29 | [3][4] |

| Human | EC50: 5.13 nM | [2] | |

| Rat | EC50: 0.58 nM | [2] | |

| P2Y12 | Human | EC50: 5 nM | [3][4][5] |

| Human | EC50: 0.89 nM | [2] | |

| Rat | EC50: 0.89 nM | [2] | |

| P2Y13 | Human | EC50: 19 nM | [3][4][5] |

| Mouse | EC50: 6.2 nM | [2][3][5] | |

| P2Y6 | Rat | pEC50: 5.75 | [3][5] |

Signaling Pathways

P2Y receptors are coupled to various G proteins, leading to the activation of distinct downstream signaling cascades. This compound, by activating these receptors, can trigger multiple intracellular events.

-

P2Y1 Receptor: This receptor primarily couples to Gq/11 proteins.[7] Activation by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11][12]

-

P2Y12 and P2Y13 Receptors: These receptors are coupled to Gi/o proteins.[7][12] Agonist binding by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13][14][15][16] This pathway is particularly crucial in platelet aggregation.

The following diagrams illustrate the primary signaling pathways activated by this compound through P2Y1 and P2Y12/13 receptors.

Caption: P2Y1 Receptor Signaling Pathway.

Caption: P2Y12/13 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are outlines for key experiments.

This assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation.[17][18][19]

Objective: To determine the potency (EC50) of this compound in stimulating calcium release via Gq-coupled P2Y receptors.

Materials:

-

Cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[18]

-

This compound stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Incubate cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Assay: Place the plate in the fluorescence reader. Record baseline fluorescence.

-

Agonist Addition: Inject varying concentrations of this compound into the wells.

-

Data Acquisition: Continuously record fluorescence intensity for several minutes to capture the peak response.

-

Data Analysis: Calculate the change in fluorescence and plot against the logarithm of the this compound concentration to determine the EC50 value.

Caption: Calcium Mobilization Assay Workflow.

This assay is used to assess the activity of Gi-coupled P2Y receptors, such as P2Y12 and P2Y13.[15][16][20]

Objective: To determine the potency (IC50) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Cells expressing the Gi-coupled P2Y receptor of interest (e.g., CHO-K1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound stock solution.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

Cell lysis buffer.

Procedure:

-

Cell Culture: Plate cells in a suitable multi-well plate and grow to the desired density.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period.

-

Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and cAMP production.

-

Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in each well using a competitive immunoassay or other detection method as per the kit instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.

Caption: Adenylyl Cyclase Inhibition Assay Workflow.

Conclusion

This compound is an indispensable pharmacological tool for the study of P2Y receptors. Its high potency and well-characterized activity at P2Y1, P2Y12, and P2Y13 receptors make it a standard agonist for in vitro and in vivo studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of purinergic signaling.

References

- 1. 2-Methylthioadenosine diphosphate trisodium | P2Y agonist | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. 2-MeSADP_TargetMol [targetmol.com]

- 11. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. ADP acting on P2Y13 receptors is a negative feedback pathway for ATP release from human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. Establishment of a Cell Model for Dynamic Monitoring of Intracellular Calcium Concentration and High-Throughput Screening of P2Y2 Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of a P2Y-purinergic receptor that inhibits adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylthioadenosine Diphosphate (2MeSADP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylthioadenosine Diphosphate (2MeSADP), a potent and widely used synthetic agonist for purinergic P2Y receptors. This document details its chemical identity, mechanism of action, key signaling pathways, and relevant experimental protocols, presenting quantitative data in a clear, comparative format.

Chemical Identity and Synonyms

This compound is a stable analog of adenosine diphosphate (ADP). Its full chemical name and commonly used synonyms are provided below.

| Attribute | Detail |

| Full Chemical Name | 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate)[1] |

| Common Form | Trisodium salt[1][2] |

| Synonyms | 2-Methylthioadenosine diphosphate, 2-Methylthio-ADP, MeSADP, 2-MeS-ADP[1][2][3][4][5][6] |

| CAS Number | 34983-48-7 (for the acid form), 475193-31-8 (for the trisodium salt)[1][4] |

Mechanism of Action and Receptor Selectivity

This compound is a high-potency agonist for several subtypes of the P2Y family of G protein-coupled receptors (GPCRs), most notably P2Y₁, P2Y₁₂, and P2Y₁₃.[2][3][4] These receptors are crucial in a variety of physiological processes, particularly in platelet aggregation and neurotransmission.

-

P2Y₁ Receptor: Coupled to Gq proteins, its activation by this compound stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) concentration, which in platelets, initiates shape change and transient aggregation.[7]

-

P2Y₁₂ Receptor: Coupled to Gi proteins, its activation by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][8] This reduction in cAMP is critical for amplifying and sustaining platelet activation and aggregation.[5]

-

P2Y₁₃ Receptor: Also coupled to Gi proteins, its activation by this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[9][10] In red blood cells, this pathway has been identified as a negative feedback mechanism for ATP release.[6][10]

Quantitative Data: Receptor Affinity and Potency

The following tables summarize the reported potency (EC₅₀ or pEC₅₀ values) of this compound at various P2Y receptor subtypes. These values represent the concentration of this compound required to elicit a half-maximal response.

Table 1: Potency of this compound at Human P2Y Receptors

| Receptor | Parameter | Value | Reference |

| P2Y₁ | pEC₅₀ | 8.29 | [2][8] |

| P2Y₁₂ | EC₅₀ | 5 nM | [2][8] |

| P2Y₁₃ | EC₅₀ | 19 nM | [2][8] |

Table 2: Potency of this compound at Rodent P2Y Receptors

| Receptor | Species | Parameter | Value | Reference |

| P2Y₁ | Rat | EC₅₀ | 0.58 nM | [1] |

| P2Y₆ | Rat | pEC₅₀ | 5.75 | [2] |

| P2Y₁₂ | Rat | EC₅₀ | 0.89 nM | [1] |

| P2Y₁₃ | Mouse | EC₅₀ | 6.2 nM | [2] |

Signaling Pathways

The signaling cascades initiated by this compound binding to P2Y₁, P2Y₁₂, and P2Y₁₃ receptors are depicted below.

Caption: P2Y₁ Receptor Signaling Cascade.

Caption: P2Y₁₂ and P2Y₁₃ Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the aggregation of platelets in response to an agonist like this compound.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.[4]

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[4]

-

-

Aggregometry:

-

Use a light transmission aggregometer.

-

Place a cuvette containing PRP and a stir bar into the heating block of the aggregometer at 37°C.

-

Calibrate the instrument by setting the light transmission of the PRP to 0% and the PPP to 100%.[4]

-

Add a known concentration of this compound to the PRP.

-

Record the change in light transmission over time as platelets aggregate, causing the plasma to become clearer.[4]

-

Caption: Workflow for Platelet Aggregation Assay.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, and thus cAMP production, in response to this compound in cells expressing Gi-coupled receptors like P2Y₁₂ and P2Y₁₃.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., CHO or HEK293 cells stably expressing the receptor of interest) in the appropriate medium.

-

Seed the cells in a multi-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[4]

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Concurrently, treat the cells with varying concentrations of this compound.[4]

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP using a commercially available kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4]

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y₁ by this compound.

Methodology:

-

Cell Preparation and Dye Loading:

-

Culture cells expressing the P2Y₁ receptor in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[4] The acetoxymethyl (AM) ester allows the dye to enter the cells, where it is cleaved and trapped.

-

-

Fluorescence Measurement:

-

Use a fluorescence plate reader or microscope to measure the baseline fluorescence.

-

Add this compound at various concentrations to the cells.

-

Immediately record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.[4]

-

Conclusion

This compound is an invaluable tool for researchers studying the pharmacology and signaling of P2Y receptors. Its high potency and well-characterized effects on P2Y₁, P2Y₁₂, and P2Y₁₃ receptors make it a standard agonist for in vitro and in vivo studies of platelet function, thrombosis, and other physiological processes regulated by these receptors. The experimental protocols and data presented in this guide provide a solid foundation for the design and interpretation of experiments utilizing this important compound.

References

- 1. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ashpublications.org [ashpublications.org]

- 6. ADP acting on P2Y13 receptors is a negative feedback pathway for ATP release from human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to 2-Methylthioadenosine Diphosphate (2-MeSADP) Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by 2-Methylthioadenosine diphosphate (2-MeSADP), a potent and stable analog of adenosine diphosphate (ADP). 2-MeSADP is a critical tool for studying the family of P2Y purinergic receptors, which are implicated in a wide range of physiological and pathological processes, including thrombosis, inflammation, and neurotransmission. This document details the quantitative pharmacology of 2-MeSADP, the intricate signaling cascades it initiates, and the experimental methodologies used to investigate these pathways.

Quantitative Pharmacology of 2-MeSADP

2-MeSADP exhibits high potency and selectivity for the P2Y1, P2Y12, and P2Y13 receptor subtypes. The following tables summarize key quantitative data from various studies, providing a comparative look at the agonist's activity.

Table 1: Potency (EC50/pEC50) of 2-MeSADP at Human P2Y Receptors

| Receptor | Potency (EC50/pEC50) | Reference |

| P2Y1 | pEC50: 8.29 | [1][2] |

| P2Y12 | EC50: 5 nM | [1][2] |

| P2Y13 | EC50: 19 nM | [1][2] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Table 2: Comparative Potency of 2-MeSADP and ADP at P2Y13 Receptors

| Agonist | Assay | Potency (EC50/IC50) | Species | Reference |

| 2-MeSADP | Ca2+/IP3 Release | 1.93 nM (EC50) | Human | [3] |

| ADP | Ca2+/IP3 Release | 12.72 nM (EC50) | Human | [3] |

| 2-MeSADP | cAMP Inhibition | 38.9 nM (IC50) | Not Specified | [3] |

| ADP | cAMP Inhibition | 5.2 nM (IC50) | Not Specified | [3] |

Table 3: Binding Affinity (Ki/Kd) of 2-MeSADP and Related Ligands

| Ligand | Receptor | Cell Line/System | Binding Affinity (Ki/Kd) | Reference |

| [³H]2-MeS-ADP | P2Y Receptors | DAMI cells | 45.3 ± 13.4 nM (Kd) | |

| [³H]2-MeS-ADP | P2Y Receptors | Meg-01 cells | 48.2 ± 17.7 nM (Kd) | |

| 2-MeS-ADP | P2Y Receptors | DAMI cells | 118 ± 11 nM (Ki) | |

| 2-MeS-ADP | P2Y Receptors | Meg-01 cells | 38 ± 11 nM (Ki) | |

| 2-Chloro-ADP | P2Y1 | Jurkat cells | 2.3 ± 0.3 µM (Ki) | [1] |

Core Signaling Pathways of 2-MeSADP

2-MeSADP activates distinct downstream signaling cascades depending on the P2Y receptor subtype it binds to. These pathways are crucial for the physiological responses mediated by this agonist.

2.1. P2Y1 Receptor Signaling

The P2Y1 receptor is predominantly coupled to the Gq family of G proteins.[4] Activation of P2Y1 by 2-MeSADP initiates the phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5] This signaling cascade is fundamental for processes such as platelet shape change and the initiation of reversible platelet aggregation.[4]

2.2. P2Y12 Receptor Signaling

The P2Y12 receptor is coupled to the Gi family of G proteins.[5] Its activation by 2-MeSADP leads to two primary signaling events: the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (camp) levels, and the activation of phosphoinositide 3-kinase (PI3K).[5] The reduction in cAMP alleviates the inhibition of platelet activation, while PI3K activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn promotes granule secretion and the conformational change of glycoprotein IIb/IIIa, culminating in irreversible platelet aggregation.

2.3. P2Y13 Receptor Signaling

The P2Y13 receptor is also coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[6] However, it is a more versatile receptor and can also couple to Gs or Gq proteins under certain conditions.[6] Furthermore, P2Y13 activation can trigger the PI3K/Akt pathway and the mitogen-activated protein kinase (MAPK) cascade, including the activation of ERK1/2.[6] This multifaceted signaling capability involves P2Y13 in a variety of cellular processes beyond hemostasis, such as cholesterol metabolism and neuroprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Key Purinergic Probe: A Technical Guide to the Discovery and History of 2-Methylthioadenosine 5'-Diphosphate (2MeSADP) in Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical significance of 2-methylthioadenosine 5'-diphosphate (2MeSADP), a pivotal molecule in the elucidation of purinergic signaling pathways. We will explore its characterization as a potent and selective agonist for P2Y receptors, its role in defining receptor subtypes, and its critical application in platelet aggregation research and drug development. This guide provides structured quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to support researchers in the field.

From a Contaminant to a Cornerstone: The Discovery and Historical Context of this compound

The journey to understanding the role of this compound in purinergic signaling is intertwined with the initial investigations into the effects of its triphosphate counterpart, 2-methylthioadenosine 5'-triphosphate (2MeSATP). In the early days of purinergic receptor pharmacology, 2MeSATP was considered a potent agonist at what is now known as the P2Y1 receptor. However, subsequent, more rigorous studies revealed that the potent agonist activity of 2MeSATP preparations was, in fact, due to contamination with its diphosphate analog, this compound.

This crucial discovery re-centered the focus on this compound as the primary potent agonist at a subset of P2Y receptors. It became an indispensable pharmacological tool for the characterization and differentiation of P2Y receptor subtypes, particularly the ADP-sensitive P2Y1, P2Y12, and P2Y13 receptors. Its stability compared to ADP and its high potency made it the agonist of choice for numerous in vitro studies, especially in the context of platelet function.

The selective agonist activity of this compound was instrumental in dissecting the distinct roles of P2Y1 and P2Y12 receptors in platelet aggregation. It was demonstrated that activation of the Gq-coupled P2Y1 receptor by this compound initiates platelet shape change and weak, transient aggregation, while activation of the Gi-coupled P2Y12 receptor is responsible for the amplification and stabilization of the platelet aggregate, primarily through the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.

Quantitative Pharmacological Profile of this compound

The potency and selectivity of this compound have been quantified across various P2Y receptor subtypes and species. The following tables summarize key quantitative data, providing a comparative overview of its pharmacological activity.

Table 1: Potency (EC50/pEC50) of this compound at P2Y Receptors

| Receptor Subtype | Species | Assay Type | Potency (EC50) | Potency (pEC50) | Reference |

| P2Y1 | Human | Calcium Mobilization | - | 8.29 | [1] |

| P2Y1 | Rat | Calcium Mobilization | - | 5.75 | [1] |

| P2Y12 | Human | cAMP Inhibition | 5 nM | - | [1] |

| P2Y13 | Human | cAMP Inhibition | 19 nM | - | [1] |

| P2Y13 | Mouse | cAMP Inhibition | 6.2 nM | - | [1] |

Table 2: Binding Affinity (Ki/Kd) of this compound for P2Y Receptors

| Receptor Subtype | Species | Radioligand | Binding Affinity (Ki/Kd) | Reference |

| P2Y12 | Human | [3H]this compound | 4.9 ± 1.3 nM (Kd) | [2] |

| P2Y12 (R256A mutant) | Human | [3H]this compound | 16.1 ± 6.2 nM (Kd) | [2] |

Core Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of this compound and its effects on purinergic signaling.

Radioligand Binding Assay for P2Y12 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human P2Y12 receptor using [3H]this compound.

Materials:

-

Human platelet membranes or cell membranes expressing recombinant human P2Y12 receptor.

-

[3H]this compound (specific activity ~50-100 Ci/mmol).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Unlabeled this compound (for determination of non-specific binding).

-

Test compounds.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare platelet or cell membranes by homogenization and differential centrifugation. Resuspend the final membrane pellet in Binding Buffer to a protein concentration of 0.2-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of Binding Buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding) or test compound at various concentrations.

-

50 µL of [3H]this compound at a final concentration of ~1-5 nM.

-

100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Washing: Wash the filters three times with 4 mL of ice-cold Wash Buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compounds and calculate the Ki using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to this compound in cells expressing Gq-coupled P2Y receptors (e.g., P2Y1).

Materials:

-

Cells expressing the P2Y receptor of interest (e.g., HEK293-P2Y1).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

This compound and other test compounds.

-

A fluorescence microplate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

-

Dye Loading: Prepare a loading solution of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

-

Washing: Wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.

-

Measurement: Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C. Measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).

-

Agonist Addition: Inject 20 µL of 6X concentrated this compound or other test compounds and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0. Plot the peak ΔF/F0 against the agonist concentration to determine the EC50.

Light Transmission Aggregometry (LTA)

This protocol describes the use of LTA to measure platelet aggregation induced by this compound.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Light transmission aggregometer.

-

Aggregometer cuvettes and stir bars.

-

This compound stock solution.

-

Saline (0.9% NaCl).

Procedure:

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

Aggregometer Setup: Set the aggregometer to 37°C. Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

-

Aggregation Measurement:

-

Pipette 450 µL of PRP into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow it to equilibrate for 2-5 minutes with stirring (900-1200 rpm).

-

Add 50 µL of this compound at the desired final concentration (typically 1-10 µM).

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: The percentage of aggregation is calculated from the change in light transmission. The maximum aggregation and the slope of the aggregation curve can be determined.

cAMP Measurement Assay

This protocol details the measurement of changes in intracellular cAMP levels in response to this compound in cells expressing Gi-coupled P2Y receptors (e.g., P2Y12).

Materials:

-

Cells expressing the P2Y12 receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound and other test compounds.

-

cAMP immunoassay kit (e.g., ELISA or HTRF-based).

-

Cell lysis buffer.

Procedure:

-

Cell Culture and Treatment: Culture cells in a 96-well plate. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.

-

Agonist and Forskolin Stimulation: Add this compound or test compounds to the cells and incubate for 10-15 minutes. Then, stimulate the cells with forskolin (typically 1-10 µM) for a further 15-30 minutes.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Quantification: Perform the cAMP immunoassay on the cell lysates following the kit protocol.

-

Data Analysis: The concentration of cAMP is determined from a standard curve. The inhibitory effect of this compound is calculated as the percentage reduction in forskolin-stimulated cAMP levels. Plot the percentage inhibition against the this compound concentration to determine the IC50.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.

Conclusion

The discovery and characterization of this compound represent a significant milestone in the field of purinergic signaling. Its identification as a potent and selective P2Y receptor agonist has been instrumental in delineating the complex roles of these receptors in physiology and pathophysiology, particularly in hemostasis and thrombosis. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers, facilitating further investigation into the intricate world of purinergic signaling and the development of novel therapeutics targeting P2Y receptors. The continued use of this compound as a pharmacological tool will undoubtedly contribute to new discoveries and a deeper understanding of these critical signaling pathways.

References

The Structure-Activity Relationship of 2MeSADP: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate (2MeSADP) is a potent and selective agonist for several subtypes of the P2Y purinergic receptor family, playing a critical role in various physiological processes, most notably platelet aggregation. As a stable analog of adenosine diphosphate (ADP), this compound has become an invaluable tool in the pharmacological characterization of P2Y receptors and the development of novel therapeutics targeting these receptors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its interactions with key P2Y receptor subtypes, the downstream signaling pathways it activates, and the experimental protocols used to elucidate its activity.

Core Concepts: P2Y Receptors and this compound

P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP.[1] The ADP-sensitive P2Y receptors, namely P2Y1, P2Y12, and P2Y13, are of particular interest in drug development due to their roles in thrombosis, inflammation, and neurotransmission. This compound exhibits high affinity and agonist activity at these three receptor subtypes.

The key structural feature of this compound that distinguishes it from the endogenous ligand ADP is the presence of a methylthio (-SCH3) group at the 2-position of the adenine ring. This modification significantly enhances its potency and metabolic stability, making it a preferred tool for in vitro and in vivo studies.

Structure-Activity Relationship of this compound and its Analogs

The pharmacological profile of this compound is dictated by specific structural features that govern its interaction with the binding pockets of P2Y receptors. The structure-activity relationship (SAR) of this compound primarily revolves around modifications at the 2-position of the adenine purine ring and the ribose moiety.

Modifications at the 2-Position of the Adenine Ring

The 2-methylthio substitution is a critical determinant of the high potency of this compound at P2Y1, P2Y12, and P2Y13 receptors.[2] Structure-activity studies have shown that thioether substitutions at this position are generally more potent than other modifications like amino or ether groups.[2] The length and nature of the alkyl chain in 2-alkylthio-ADP analogs can influence potency and selectivity. For instance, longer alkyl chains can be well-tolerated and in some cases lead to increased potency.

Modifications of the Ribose Moiety

Conformational constraint of the ribose ring has been a successful strategy to enhance the potency and selectivity of this compound analogs. A notable example is (N)-methanocarba-2MeSADP (MRS2365), where the ribose is locked in a North (N) conformation. This modification results in a highly potent and selective P2Y1 receptor agonist with significantly reduced activity at P2Y12 and P2Y13 receptors.[3] This highlights the different conformational requirements of the ribose binding pocket among the ADP-sensitive P2Y receptor subtypes.

Modifications at the N6-Position of the Adenine Ring

Substitution at the N6-position of the adenine ring has also been explored. For instance, N6-methyl substitution on 2-chloro-2'-deoxyadenosine-3',5'-bisphosphate, a P2Y1 antagonist scaffold, demonstrates that this position can be modified to modulate activity. While not a direct analog of this compound, this indicates that the N6 position is a site for potential modification to alter ligand properties.

Quantitative Analysis of this compound and Analog Activity

The following tables summarize the binding affinities and functional potencies of this compound and its key analog, (N)-methanocarba-2MeSADP (MRS2365), at the human P2Y1, P2Y12, and P2Y13 receptors.

Table 1: Binding Affinity (Ki) and Potency (EC50/IC50) of this compound at P2Y Receptors

| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference(s) |

| P2Y1 | Human | Inositol Phosphate Accumulation | EC50 | 1.27 | [4] |

| P2Y1 | Human | Inositol Phosphate Accumulation | pEC50 | 8.29 | [4] |

| P2Y12 | Human | Adenylyl Cyclase Inhibition | EC50 | 5 | [4] |

| P2Y13 | Human | Inositol Phosphate Accumulation | EC50 | 19 | [4] |

| P2Y13 | Mouse | Inositol Phosphate Accumulation | EC50 | 6.2 | [4] |

Table 2: Potency (EC50) of (N)-methanocarba-2MeSADP (MRS2365) at P2Y Receptors

| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference(s) |

| P2Y1 | Human | Inositol Phosphate Accumulation | EC50 | 1.2 | [3] |

| P2Y12 | Human | Inositol Phosphate Accumulation | Agonist Activity | None | [3] |

| P2Y13 | Human | Inositol Phosphate Accumulation | Agonist Activity | Very Low | [3] |

Signaling Pathways Activated by this compound

This compound activates distinct downstream signaling cascades through its interaction with different P2Y receptor subtypes, owing to their coupling to different G protein families.

-

P2Y1 Receptor: The P2Y1 receptor is primarily coupled to Gq/11 proteins. Activation by this compound leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

P2Y12 and P2Y13 Receptors: Both P2Y12 and P2Y13 receptors are coupled to Gi/o proteins. Agonist binding by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP levels plays a crucial role in platelet aggregation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the structure-activity relationship of this compound. The following sections provide outlines for key in vitro assays.

Calcium Mobilization Assay (for P2Y1 Receptor Activity)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y1. The Fluorometric Imaging Plate Reader (FLIPR) is a common platform for this high-throughput assay.

Materials:

-

Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

-

Culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

This compound and test compounds.

-

384-well black-walled, clear-bottom assay plates.

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed P2Y1-expressing cells into 384-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove culture medium and add assay buffer containing Fluo-4 AM and probenecid. Incubate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound and test compounds in assay buffer.

-

FLIPR Measurement:

-

Place the cell plate and compound plate into the FLIPR instrument.

-

Establish a stable baseline fluorescence reading.

-

Initiate the automated addition of compounds to the cell plate.

-

Record the change in fluorescence intensity over time to measure the calcium flux.

-

-

Data Analysis: Determine the EC50 values for agonists by plotting the peak fluorescence response against the compound concentration.

Adenylyl Cyclase Inhibition Assay (for P2Y12 and P2Y13 Receptor Activity)

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptors like P2Y12 and P2Y13. The assay quantifies the reduction in cAMP levels in response to agonist stimulation.

Materials:

-

Cells stably expressing the human P2Y12 or P2Y13 receptor (e.g., CHO cells).

-

Culture medium.

-

Assay buffer (e.g., HBSS with HEPES).

-

This compound and test compounds.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

96-well or 384-well assay plates.

Procedure:

-

Cell Plating: Seed P2Y12 or P2Y13-expressing cells into assay plates and culture to the desired confluency.

-

Compound Incubation: Pre-incubate the cells with test compounds or vehicle.

-

Stimulation: Add a mixture of forskolin (to stimulate cAMP production) and this compound (to inhibit it via the P2Y receptor).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration and determine the IC50 values.

Radioligand Binding Assay (for P2Y1, P2Y12, and P2Y13 Receptors)

This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Ki) of unlabeled compounds. [3H]this compound is a commonly used radioligand for these receptors.

Materials:

-

Cell membranes prepared from cells expressing the target P2Y receptor.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

[3H]this compound.

-

Unlabeled this compound (for determining non-specific binding) and test compounds.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes, [3H]this compound (at a concentration near its Kd), and varying concentrations of the unlabeled test compound in binding buffer.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from total binding. Plot the percent specific binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Conclusion

This compound remains a cornerstone in the study of P2Y receptor pharmacology. Its potent and relatively stable nature has facilitated the elucidation of the distinct roles of P2Y1, P2Y12, and P2Y13 receptors in health and disease. The ongoing exploration of the structure-activity relationships of this compound and its analogs continues to drive the development of novel and more selective therapeutic agents targeting the purinergic signaling system. This guide provides a foundational understanding of the key principles and experimental approaches for researchers in this dynamic field.

References

- 1. stemcell.com [stemcell.com]

- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2MeSADP Receptor Selectivity Profile: A Technical Guide to P2Y1, P2Y12, and P2Y13 Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of 2-Methylthioadenosine diphosphate (2MeSADP) for the P2Y nucleotide receptors P2Y1, P2Y12, and P2Y13. This document details the binding affinities and functional potencies of this compound, outlines the experimental protocols used to determine these parameters, and illustrates the associated signaling pathways.

Core Data Presentation: this compound Selectivity Profile

This compound is a potent agonist at the P2Y1, P2Y12, and P2Y13 receptors, all of which are endogenously activated by adenosine diphosphate (ADP).[1][2] The following table summarizes the quantitative data on the potency of this compound at these human receptors.

| Receptor | G-Protein Coupling | Agonist | Potency (EC50/pEC50) |

| P2Y1 | Gq | This compound | pEC50: 8.29[3][4] |

| P2Y12 | Gi | This compound | EC50: 5 nM[3][4] |

| P2Y13 | Gi | This compound | EC50: 19 nM[3][4] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Signaling Pathways

The activation of P2Y1, P2Y12, and P2Y13 receptors by agonists such as this compound initiates distinct intracellular signaling cascades.

P2Y1 Receptor Signaling

The P2Y1 receptor is coupled to the Gq family of G-proteins.[5] Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This pathway is primarily associated with initiating platelet shape change.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. diagnostica.cz [diagnostica.cz]

- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methodological considerations for the assessment of ADP induced platelet aggregation using the Multiplate® analyser [ouci.dntb.gov.ua]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Downstream Effects of 2MeSADP Receptor Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-methylthioadenosine diphosphate (2MeSADP) is a potent and specific synthetic agonist for the P2Y12 receptor, a critical G protein-coupled receptor (GPCR) in platelet activation and thrombosis. Its activation triggers a cascade of intracellular signaling events that are central to hemostasis and pathological thrombus formation. This document provides a detailed overview of the downstream effects of this compound-mediated P2Y12 receptor activation, focusing on the core signaling pathways, physiological consequences, and the experimental methodologies used to elucidate these processes. Understanding these pathways is paramount for the development of novel antiplatelet therapeutics.

Core Signaling Pathways of P2Y12 Receptor Activation

Activation of the P2Y12 receptor by this compound initiates signaling primarily through the heterotrimeric G protein, Gi. This engagement leads to the dissociation of the G protein into its Gαi and Gβγ subunits, which subsequently modulate distinct downstream effector proteins. These signaling events can be broadly categorized into Gi-dependent and Gi-independent pathways.

Gi-Dependent Signaling

The canonical P2Y12 pathway is Gi-dependent and characterized by two major branches originating from the Gαi and Gβγ subunits.[1]

-

Gαi-Mediated Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This action leads to a rapid decrease in intracellular levels of cyclic adenosine monophosphate (cAMP), a critical secondary messenger that normally acts to suppress platelet activation.[2][3][4] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of key inhibitory proteins like the Vasodilator-Stimulated Phosphoprotein (VASP).[5][6] Dephosphorylated VASP is permissive for platelet activation and subsequent aggregation.[7]

-

Gβγ-Mediated Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunit complex activates Class I phosphoinositide 3-kinase (PI3K).[8][9][10] PI3K activation is a crucial step that leads to the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[11][12] The PI3K/Akt axis is integral for amplifying and sustaining the platelet activation response, contributing to granule secretion and the stabilization of platelet aggregates.[6][10]

Convergence and Amplification: Rap1b Activation

A key downstream consequence of P2Y12 activation is the sustained activation of the small GTPase Rap1b, a critical regulator of integrin αIIbβ3 activation.[8][13] Full and sustained Rap1b activation represents a point of convergence between the Gi-coupled P2Y12 pathway and the Gq-coupled P2Y1 pathway, which is also activated by ADP.[2][8]

-

P2Y1 (Gq) Pathway: Initiates rapid, transient Rap1b activation via phospholipase C (PLC) and subsequent increases in intracellular calcium, which activates the Rap-GEF CalDAG-GEF1.[2][8]

-

P2Y12 (Gi) Pathway: Sustains Rap1b activation. The P2Y12-PI3K pathway is thought to inhibit RASA3, a GTPase-activating protein (GAP) that would otherwise inactivate Rap1b.[2][8] By inhibiting this inhibitory signal, the P2Y12 pathway ensures that Rap1b remains in its active, GTP-bound state, leading to stable integrin activation and irreversible platelet aggregation.[8]

Interestingly, studies suggest that Rap1b activation downstream of P2Y12 may also occur through a PI3K-independent mechanism, highlighting the complexity of this signaling node.[2][8]

Gi-Independent Signaling

While the Gi-dependent pathway is predominant, some evidence suggests Gi-independent mechanisms may also contribute to the cellular response following P2Y12 activation. In recombinant cell systems, P2Y12 stimulation has been shown to induce reorganization of the actin cytoskeleton through a pathway requiring the activation of RhoA and Rho-kinase, which was insensitive to pertussis toxin (a Gi inhibitor).[1][14] The physiological relevance of this pathway in platelets is still under investigation.

Signaling Pathway Diagrams

Caption: P2Y12 and P2Y1 receptor signaling pathways in platelets.

Caption: Proposed Gi-independent P2Y12 signaling pathway.

Physiological Consequences

The primary and most studied physiological consequence of this compound-induced P2Y12 activation is the potentiation of platelet activation and aggregation, which is fundamental to thrombosis and hemostasis.

-

Platelet Aggregation: P2Y12 activation is essential for amplifying the aggregation response initiated by ADP and other platelet agonists like thrombin and collagen.[10][13] While activation of the P2Y1 receptor alone can cause a transient and reversible aggregation, the concomitant signaling through P2Y12 is required to stabilize the platelet plug, leading to sustained and irreversible aggregation.[9][15]

-

Thrombus Stability: The signaling cascade initiated by P2Y12 contributes to the firm adhesion of platelets to the subendothelial matrix and to each other, ensuring the formation of a stable thrombus that can withstand physiological shear forces in the vasculature.[13]

-

Granule Secretion: P2Y12 activation potentiates the release of platelet granule contents (both dense and α-granules), which include more ADP, serotonin, and other factors that recruit additional platelets to the site of injury in a positive feedback loop.[12]

Quantitative Data on this compound-Mediated Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound and related compounds on platelet function.

Table 1: Agonist/Antagonist Concentrations and Effects

| Compound | Target Receptor | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| This compound | P2Y12 Agonist | 10 nM - 100 nM | Induces platelet aggregation in wild-type mouse platelets.[16] | [16] |

| This compound | P2Y12 Agonist | 3.12 µM | Abolished Akt phosphorylation in human platelets.[11] | [11] |

| LY294002 | PI3K Inhibitor | 3.12 µM | Abolished this compound-induced Akt phosphorylation.[8][11] | [8][11] |

| LY294002 | PI3K Inhibitor | up to 25 µM | Only partially inhibited this compound-induced Rap1b activation.[8] | [8] |

| AR-C69931MX | P2Y12 Antagonist | - | Completely inhibited this compound-induced Rap1b activation.[2] | [2] |

| MRS2179 | P2Y1 Antagonist | - | Completely inhibited this compound-induced Rap1b activation.[2] |[2] |

Table 2: Platelet Function Test Data

| Assay | Parameter | Condition | Value | Source |

|---|---|---|---|---|

| VerifyNow P2Y12 | P2Y12 Reaction Units (PRU) | Baseline (Pre-clopidogrel) | 194 - 418 PRU | [17] |

| VerifyNow P2Y12 | % Inhibition | Post-clopidogrel | Mean 64.0 ± 25.3% | [18] |

| VASP Assay | Platelet Reactivity Index (PRI) | High Platelet Reactivity | > 50% | [19] |

| Multiplate Aggregometry | Aggregation (U) | Baseline | 70.5 U | [20] |

| Multiplate Aggregometry | Aggregation (U) | With P2Y12 Inhibitor | 11.5 U |[20] |

Experimental Protocols

A variety of in vitro and ex vivo assays are employed to study the downstream effects of this compound. These methods allow for the precise measurement of specific signaling events and the overall functional response of platelets.

Platelet Aggregation by Light Transmittance Aggregometry (LTA)

-

Principle: This is the gold-standard method for measuring platelet aggregation. A suspension of platelet-rich plasma (PRP) or washed platelets is stirred in a cuvette at 37°C. As platelets aggregate in response to an agonist like this compound, the turbidity of the suspension decreases, allowing more light to pass through. This change in light transmittance is recorded over time.

-

Methodology:

-

Platelet Preparation: Whole blood is collected in sodium citrate. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 100 x g for 10 minutes). Washed platelets are prepared by further centrifugation of PRP and resuspension in a buffered solution like Tyrode's buffer.[21]

-

Assay: Platelet suspension (e.g., 2-5 x 10⁸ platelets/mL) is placed in an aggregometer cuvette with a stir bar at 37°C.[21]

-

Stimulation: A baseline light transmittance is established. This compound is added at the desired concentration (e.g., 10 nM - 10 µM), and the change in light transmittance is recorded for several minutes.[16]

-

Analysis: The maximum percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank. Specific pathway involvement can be probed by pre-incubating platelets with inhibitors (e.g., AR-C69931MX for P2Y12, MRS2179 for P2Y1, LY294002 for PI3K) before adding the agonist.[2]

-

VASP Phosphorylation Assay

-

Principle: This assay specifically measures the activation state of the P2Y12-Gi pathway. Activation of P2Y12 inhibits adenylyl cyclase, lowers cAMP, and thus reduces PKA-mediated phosphorylation of VASP.[5] The level of VASP phosphorylation is therefore inversely proportional to P2Y12 receptor activity.

-

Methodology:

-

Sample Treatment: Citrated whole blood is incubated with two sets of reagents: Prostaglandin E1 (PGE1) alone, and PGE1 plus ADP.[5][7] PGE1 is used to stimulate adenylyl cyclase and induce a maximal state of VASP phosphorylation. The addition of ADP (or this compound) will counteract this effect if P2Y12 receptors are active.

-

Fixation and Permeabilization: Cells are fixed with formaldehyde and then permeabilized with a detergent to allow antibodies to access intracellular proteins.[7]

-

Staining: Platelets are labeled with a fluorescent monoclonal antibody specific for phosphorylated VASP (p-VASP).[7]

-

Flow Cytometry: The median fluorescence intensity (MFI) of the p-VASP signal is measured for both treatment conditions using a flow cytometer.

-

Analysis: A Platelet Reactivity Index (PRI) is calculated from the MFI values, reflecting the degree of P2Y12 inhibition.[5]

-

Intracellular cAMP Measurement

-

Principle: This assay directly quantifies the inhibition of adenylyl cyclase. P2Y12 activation by this compound is expected to decrease intracellular cAMP levels.

-

Methodology:

-

Platelet Treatment: Washed platelets are stimulated with this compound for a defined period. To measure inhibition, cAMP production can first be stimulated with an adenylyl cyclase activator like forskolin, followed by the addition of this compound.[22]

-

Cell Lysis: The reaction is stopped, and platelets are lysed to release intracellular contents.[21]

-

Quantification: cAMP levels in the lysate are measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[21][23] These assays involve competition between the cAMP in the sample and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.[23]

-

Akt and Rap1b Activation Assays

-

Principle: These assays measure the activation of key downstream signaling molecules. Akt activation is determined by its phosphorylation status, while Rap1b activation is determined by its GTP-bound state.

-

Methodology (Akt):

-

Platelets are stimulated with this compound and then lysed.

-

Proteins in the lysate are separated by SDS-PAGE and transferred to a membrane (Western Blot).

-

The membrane is probed with a primary antibody specific for Akt phosphorylated at a key residue (e.g., Ser473), followed by a secondary antibody for detection.[2][8]

-

-

Methodology (Rap1b):

-

Platelets are stimulated and lysed.

-

The active, GTP-bound Rap1b is selectively isolated from the lysate using an affinity "pull-down" method. This typically uses agarose beads coupled to a protein domain (like RalGDS-RBD) that specifically binds to GTP-Rap1.[24][25][26]

-

The pulled-down proteins are then detected and quantified by Western Blotting using an anti-Rap1b antibody.[25][26]

-

Experimental Workflow Diagrams

Caption: Workflow for the VASP phosphorylation flow cytometry assay.

Caption: Workflow for the Rap1b activation pull-down assay.

Conclusion

The activation of the P2Y12 receptor by this compound triggers a well-defined, multi-branched signaling cascade that is central to platelet function. The primary Gi-dependent pathway, involving inhibition of adenylyl cyclase and activation of PI3K, converges to promote the sustained activation of Rap1b, leading to stable integrin activation and irreversible platelet aggregation. The experimental protocols detailed herein provide robust methods for interrogating these pathways at various levels, from receptor-proximal events to the ultimate physiological endpoint of aggregation. For researchers and drug development professionals, a thorough understanding of these downstream effects is crucial for identifying novel therapeutic targets and for accurately assessing the efficacy and mechanism of action of P2Y12-modulating compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Evidence for a PI3-kinase independent pathway in the regulation of Rap1b activation downstream of the P2Y12 receptor in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regulators of platelet cAMP levels: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biocytex.fr [biocytex.fr]

- 6. researchgate.net [researchgate.net]

- 7. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]

- 8. Evidence for a PI3-kinase independent pathway in the regulation of Rap1b activation downstream of the P2Y12 receptor in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]

- 11. Protease-activated Receptor 4 causes Akt phosphorylation independently of PI3 kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contribution of the P2Y12 receptor-mediated pathway to platelet hyperreactivity in hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Gi-dependent and -independent mechanisms downstream of the P2Y12 ADP-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synergistic inhibition of both P2Y1 and P2Y12 adenosine diphosphate receptors as novel approach to rapidly attenuate platelet-mediated thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. laboratoryalliance.com [laboratoryalliance.com]

- 18. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy | Semantic Scholar [semanticscholar.org]

- 20. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 24. Rap1 activation and pulldown assay [bio-protocol.org]

- 25. cellbiolabs.com [cellbiolabs.com]

- 26. content.abcam.com [content.abcam.com]

The Role of 2-Methylthioadenosine Diphosphate (2MeSADP) in Physiological Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate (2MeSADP) is a stable and potent synthetic analog of adenosine diphosphate (ADP). It serves as a crucial pharmacological tool for the investigation of purinergic signaling, particularly through its agonist activity at P2Y receptors. This technical guide provides an in-depth overview of the role of this compound in various physiological processes, with a focus on its receptor interactions, signaling pathways, and quantitative data from key experimental assays. Detailed methodologies for these experiments are also provided to facilitate research and development in this field.

Receptor Specificity and Potency of this compound

This compound is a potent agonist for a subset of the P2Y family of G protein-coupled receptors (GPCRs), most notably P2Y1, P2Y12, and P2Y13.[1][2] Its high affinity and stability compared to the endogenous ligand ADP make it an invaluable tool for elucidating the physiological functions of these receptors.

Quantitative Data on this compound-Receptor Interactions